![molecular formula C9H11N3O4 B2844630 Ethyl (4-amino-2-nitrophenyl)carbamate CAS No. 73895-87-1](/img/structure/B2844630.png)
Ethyl (4-amino-2-nitrophenyl)carbamate
Overview
Description
Ethyl (4-amino-2-nitrophenyl)carbamate is an organic compound with the molecular formula C9H11N3O4 . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of Ethyl (4-amino-2-nitrophenyl)carbamate is 225.20 . Its molecular formula is C9H11N3O4 .Chemical Reactions Analysis
Carbamate formation from CO2 and amines is a well-known reaction . Superbases such as 1,1,3,3-tetramethylguanidine (TMG) can mediate these reactions . The superbase–CO2 adducts can actively transfer the carboxylate group to various substrates .Scientific Research Applications
- Application : Researchers investigate EC’s carcinogenic mechanism, aiming to understand its impact on lung, lymphatic, liver, skin, and breast cancers .
- Application : Scientists have isolated a novel ethyl carbamate hydrolase (ECH) from Acinetobacter calcoaceticus. ECH exhibits high specificity to EC and can effectively reduce EC concentration in liquor .
- Application : These derivatives find use in organic synthesis, pharmaceuticals, and materials science .
Cancer Research and Carcinogenicity Studies
Biodegradation and Enzymatic Treatment
Chemical Synthesis and Derivatives
Carbon Capture Materials
Hair Dye Chemistry
Polydisulfide Chemistry
Safety and Hazards
properties
IUPAC Name |
ethyl N-(4-amino-2-nitrophenyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c1-2-16-9(13)11-7-4-3-6(10)5-8(7)12(14)15/h3-5H,2,10H2,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEBGAGNWSBAOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-amino-2-nitrophenyl)carbamate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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